molecular formula C18H22N4O4 B2467349 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide CAS No. 1170117-74-4

3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide

Cat. No.: B2467349
CAS No.: 1170117-74-4
M. Wt: 358.398
InChI Key: HRGOBSFDDKKYHN-UHFFFAOYSA-N
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Description

3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H22N4O4 and its molecular weight is 358.398. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit activity against various cancer cell lines .

Mode of Action

It’s known that similar compounds can induce apoptosis and cause cell cycle arrest . This suggests that the compound might interact with its targets to disrupt normal cell function, leading to cell death.

Biochemical Pathways

The compound likely affects multiple biochemical pathways given its potential anticancer activity. It may interfere with the pathways involved in cell cycle regulation and apoptosis . .

Pharmacokinetics

Similar compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cells . This suggests that the compound may have good bioavailability and can effectively reach its targets in the body.

Result of Action

The compound’s action results in significant growth inhibition of various cancer cell lines . It has been observed to induce apoptosis and cause cell cycle arrest at both the S-phase and G2/M-phase . These effects disrupt the normal function and proliferation of cancer cells, leading to their death.

Properties

IUPAC Name

3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-propan-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-11(2)19-18(23)22-7-3-4-13(9-22)17-21-20-16(26-17)12-5-6-14-15(8-12)25-10-24-14/h5-6,8,11,13H,3-4,7,9-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGOBSFDDKKYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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